molecular formula C10H10N2O3 B13478075 Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate

Katalognummer: B13478075
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: WDHRGNZPAWGPLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that features a furo[2,3-b]pyridine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate typically involves the formation of the furo[2,3-b]pyridine ring system followed by functionalization at the 2-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminomethylpyridine with furfural in the presence of an acid catalyst can yield the desired furo[2,3-b]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the furo[2,3-b]pyridine ring .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl furo[3,2-b]pyridine-5-carboxylate
  • Methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates
  • Methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates

Uniqueness

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of the aminomethyl group, which can impart distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-10(13)7-2-6-3-8(4-11)15-9(6)12-5-7/h2-3,5H,4,11H2,1H3

InChI-Schlüssel

WDHRGNZPAWGPLR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=C2C(=C1)C=C(O2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.